![molecular formula C24H31N3O4S2 B2660618 4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 685106-42-7](/img/structure/B2660618.png)
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBMB and is a derivative of benzothiazole, which is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. DBMB has been found to possess several unique properties that make it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of DBMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. DBMB has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including cyclin-dependent kinases, AKT, and NF-κB.
Biochemical and Physiological Effects:
DBMB has been found to have several biochemical and physiological effects that make it a valuable tool for investigating various biological processes. It has been shown to modulate the expression of various genes and proteins that are involved in cell proliferation, apoptosis, and inflammation. DBMB has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
DBMB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of various signaling pathways, and it has been found to exhibit low toxicity in animal models. DBMB is also relatively easy to synthesize, which makes it a cost-effective tool for investigating various biological processes. However, DBMB also has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on DBMB. One area of research is in the development of more potent and selective derivatives of DBMB that can be used as anti-cancer agents. Another area of research is in the investigation of the role of DBMB in other biological processes, such as inflammation and neurodegeneration. Additionally, the use of DBMB in combination with other anti-cancer agents may be explored as a potential strategy for improving cancer treatment outcomes.
Synthesis Methods
The synthesis of DBMB involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with dibutyl sulfite and acetic anhydride in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to yield the final compound, DBMB. The synthesis of DBMB is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
DBMB has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology, where DBMB has been found to exhibit potent anti-cancer activity. DBMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been found to inhibit the growth and metastasis of tumors in animal models.
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-5-7-16-27(17-8-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-26(3)22-20(31-4)10-9-11-21(22)32-24/h9-15H,5-8,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPKFNDLNYFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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